5-Ethoxyfuran-2(3H)-one
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Overview
Description
5-Ethoxyfuran-2(3H)-one is an organic compound belonging to the furan family It is characterized by a furan ring with an ethoxy group at the 5-position and a lactone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxyfuran-2(3H)-one typically involves the reaction of furan derivatives with ethylating agents under controlled conditions. One common method is the ethylation of furan-2(3H)-one using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxyfuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the lactone moiety to a diol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 5-ethoxyfuran-2-carboxylic acid or 5-ethoxyfuran-2-aldehyde.
Reduction: Formation of 5-ethoxyfuran-2-diol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
5-Ethoxyfuran-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals, agrochemicals, and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 5-Ethoxyfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyfuran-2(3H)-one: Similar structure with a methoxy group instead of an ethoxy group.
5-Ethoxyfuran-2-carbaldehyde: Contains an aldehyde group instead of a lactone moiety.
5-Ethoxyfuran-2-carboxylic acid: Contains a carboxylic acid group instead of a lactone moiety.
Uniqueness
5-Ethoxyfuran-2(3H)-one is unique due to its specific combination of an ethoxy group and a lactone moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Biological Activity
5-Ethoxyfuran-2(3H)-one, a derivative of furan, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.
Overview of this compound
This compound is part of a broader class of furan derivatives known for their significant biological activities. Furan compounds, characterized by a five-membered aromatic ring containing oxygen, have been extensively studied for their pharmacological potential. The introduction of substituents like ethoxy enhances their reactivity and biological efficacy.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound.
Key Findings:
- Antibacterial Spectrum : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. In vitro tests indicated minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Mechanism of Action : The antibacterial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 1: Antibacterial Efficacy of this compound
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Escherichia coli | 64 | |
Staphylococcus aureus | 32 | |
Pseudomonas aeruginosa | 128 |
Antifungal Activity
The antifungal properties of this compound have also been investigated.
Research Insights:
- Fungal Strains Tested : Studies have demonstrated significant antifungal activity against strains such as Aspergillus niger and Candida albicans.
- Efficacy Comparison : The compound exhibited higher antifungal activity than several standard antifungal agents in specific assays .
Anti-inflammatory Properties
The anti-inflammatory effects of furan derivatives are noteworthy.
Research Findings:
- In Vivo Studies : Animal models have shown that this compound significantly reduces inflammation markers, suggesting potential use in treating inflammatory conditions .
- Mechanistic Insights : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic effects .
Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties.
Case Studies and Findings:
- Cell Line Studies : In vitro studies on cancer cell lines (e.g., breast cancer and leukemia) revealed that the compound induces apoptosis and inhibits cell proliferation at low concentrations .
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated enhanced anticancer effects, suggesting its potential as an adjunct therapy .
Properties
Molecular Formula |
C6H8O3 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
5-ethoxy-3H-furan-2-one |
InChI |
InChI=1S/C6H8O3/c1-2-8-6-4-3-5(7)9-6/h4H,2-3H2,1H3 |
InChI Key |
GBYPPOWHUJITTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CCC(=O)O1 |
Origin of Product |
United States |
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